molecular formula C23H24O5 B2682545 Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate CAS No. 1790193-73-5

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B2682545
CAS No.: 1790193-73-5
M. Wt: 380.44
InChI Key: GDGQGZVPLMINLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes aromatic rings, an ester group, and a ketone

Scientific Research Applications

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, it’s important to handle it with appropriate safety precautions to minimize risk of exposure .

Future Directions

The future research directions involving this compound could be quite diverse, depending on its properties and potential applications. It could be studied further to fully understand its chemical behavior, or it could be explored for potential uses in various fields such as medicine, materials science, or chemical manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method is the condensation reaction between 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid (PTSA) or sodium ethoxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Mechanism of Action

The mechanism by which Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Alteration of signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds such as:

    This compound: Similar structure but with different substituents on the aromatic rings.

    Cyclohexanone derivatives: Compounds with similar cyclohexane core structures but different functional groups.

    Phenyl esters: Compounds with ester groups attached to phenyl rings, used in various chemical applications.

Properties

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-4-28-23(25)22-19(15-8-6-5-7-9-15)12-16(13-20(22)24)18-11-10-17(26-2)14-21(18)27-3/h5-11,13-14,19,22H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGQGZVPLMINLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.